molecular formula C11H10Cl2N2O B8396323 1-(alpha-Hydroxy-2,4-dichlorophenethyl)imidazole

1-(alpha-Hydroxy-2,4-dichlorophenethyl)imidazole

Cat. No. B8396323
M. Wt: 257.11 g/mol
InChI Key: LHBHITRKFVPYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(alpha-Hydroxy-2,4-dichlorophenethyl)imidazole is a useful research compound. Its molecular formula is C11H10Cl2N2O and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-ylethanol

InChI

InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(10(13)6-9)5-11(16)15-4-3-14-7-15/h1-4,6-7,11,16H,5H2

InChI Key

LHBHITRKFVPYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(N2C=CN=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 150 ml solution of methanol containing 15.6 g (0.061 mole) of 1-(2,4-dichlorophenacyl) imidazole cooled to 0°-5° C. was treated with 1.38 g (0.037 mole) of sodium borohydride in portions. The reaction was stirred 1/2 hour and the methanol removed at reflux while adding 100 ml of H2O. The refluxing aqueous mixture was treated with 16 ml of conc. HCl, cooled, and treated with 50 ml of conc. NH4OH. The mixture was extracted with methylene chloride, dried over MgSO4, and concentrated to give 11.3 g of a white solid product (66.8%), m.p. 139°-141° C. (from ethanol).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Two

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